molecular formula C17H22O5 B1314627 Ethyl 2-(2-acetyl-5-((3-methylbut-2-en-1-yl)oxy)phenoxy)acetate CAS No. 64506-46-3

Ethyl 2-(2-acetyl-5-((3-methylbut-2-en-1-yl)oxy)phenoxy)acetate

Cat. No.: B1314627
CAS No.: 64506-46-3
M. Wt: 306.4 g/mol
InChI Key: JSTNTJMMYLABFH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-acetyl-5-((3-methylbut-2-en-1-yl)oxy)phenoxy)acetate is an organic compound with the molecular formula C17H22O5 It is characterized by the presence of an ethyl ester group, an acetyl group, and a phenoxy group substituted with a 3-methylbut-2-en-1-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-acetyl-5-((3-methylbut-2-en-1-yl)oxy)phenoxy)acetate typically involves the esterification of 2-(2-acetyl-5-((3-methylbut-2-en-1-yl)oxy)phenoxy)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-acetyl-5-((3-methylbut-2-en-1-yl)oxy)phenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 2-(2-acetyl-5-((3-methylbut-2-en-1-yl)oxy)phenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-acetyl-5-((3-methylbut-2-en-1-yl)oxy)phenoxy)acetate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in various biological pathways. For example, it could inhibit the activity of enzymes responsible for inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl 2-(2-acetyl-5-((3-methylbut-2-en-1-yl)oxy)phenoxy)acetate can be compared with similar compounds such as:

    Ethyl 2-(2-acetyl-5-((3-methylbut-2-en-1-yl)oxy)phenoxy)propanoate: Similar structure but with a propanoate ester group.

    Ethyl 2-(2-acetyl-5-((3-methylbut-2-en-1-yl)oxy)phenoxy)butanoate: Similar structure but with a butanoate ester group.

The uniqueness of this compound lies in its specific ester group and the presence of the 3-methylbut-2-en-1-yloxy moiety, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[2-acetyl-5-(3-methylbut-2-enoxy)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O5/c1-5-20-17(19)11-22-16-10-14(21-9-8-12(2)3)6-7-15(16)13(4)18/h6-8,10H,5,9,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTNTJMMYLABFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)OCC=C(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544843
Record name Ethyl {2-acetyl-5-[(3-methylbut-2-en-1-yl)oxy]phenoxy}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64506-46-3
Record name Ethyl {2-acetyl-5-[(3-methylbut-2-en-1-yl)oxy]phenoxy}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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